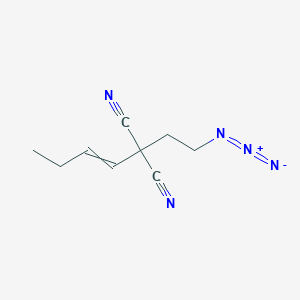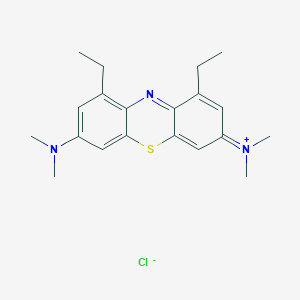
1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene units connected by a single bond, with additional functional groups such as diethenyl and hexyloxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- typically involves multiple steps, starting from commercially available naphthalene derivatives. One common approach includes the following steps:
Bromination: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Coupling Reaction: The brominated naphthalene undergoes a coupling reaction to form 1,1’-binaphthalene.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 1,1’-Binaphthalene, 6,6’-diethynyl-2,2’-bis(hexyloxy)
- 6,6’-Dibromo-1,1’-binaphthalene-2,2’-diol
Uniqueness
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.
特性
CAS番号 |
649721-85-7 |
|---|---|
分子式 |
C36H42O2 |
分子量 |
506.7 g/mol |
IUPAC名 |
6-ethenyl-1-(6-ethenyl-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene |
InChI |
InChI=1S/C36H42O2/c1-5-9-11-13-23-37-33-21-17-29-25-27(7-3)15-19-31(29)35(33)36-32-20-16-28(8-4)26-30(32)18-22-34(36)38-24-14-12-10-6-2/h7-8,15-22,25-26H,3-6,9-14,23-24H2,1-2H3 |
InChIキー |
QGWIGGDTENDQCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C=C)C3=C(C=CC4=C3C=CC(=C4)C=C)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
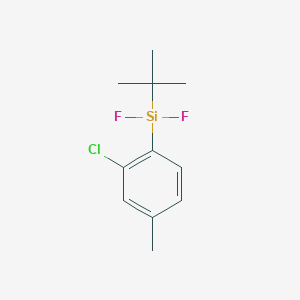

![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

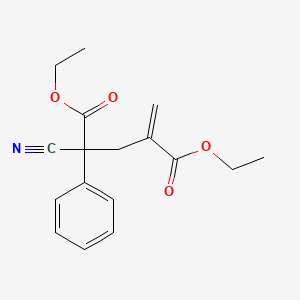

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
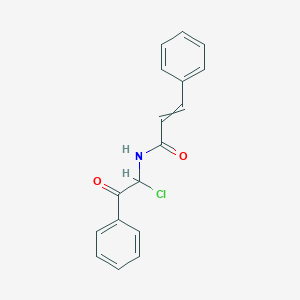
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
